1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a furan ring substituted with a methyl group and a pyrrolidine ring with a carboxylic acid group
Properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7-2-3-9(16-7)6-12-5-8(11(14)15)4-10(12)13/h2-3,8H,4-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXFVPNLKXNIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process can be achieved through intramolecular cyclization, which may involve the use of specific catalysts and controlled reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone fragments.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor binding .
Comparison with Similar Compounds
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles: These compounds share a similar furan ring structure but differ in their core heterocyclic systems.
5-Methyl-2-furanyl derivatives: These compounds have similar furan ring substitutions but vary in their functional groups and overall structure.
Uniqueness: 1-[(5-Methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of a furan ring and a pyrrolidine ring with a carboxylic acid group
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